Prednisolone (disodium phosphate)

Aqueous solubility Parenteral formulation Prodrug activation

Standard glucocorticoid bases suffer from poor aqueous solubility, limiting parenteral formulation. Prednisolone disodium phosphate solves this with 97 mg/mL water solubility, enabling IV and high-concentration oral liquids. - **Rapid bioactivation**: Complete plasma hydrolysis to active prednisolone; peak unbound conc. 18.5 μg/mL (IV). - **Predictable exposure**: Superior systemic availability (AUC 2324 vs. alternative prodrug 1209 μg/mL/min). - **Proven stability**: 9-month ambient stability in aqueous vehicles (pH ~7).

Molecular Formula C21H27Na2O8P
Molecular Weight 484.4 g/mol
Cat. No. B10765924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone (disodium phosphate)
Molecular FormulaC21H27Na2O8P
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+]
InChIInChI=1S/C21H29O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1
InChIKeyVJZLQIPZNBPASX-OJJGEMKLSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone Disodium Phosphate: Water-Soluble Glucocorticoid Prodrug Overview


Prednisolone disodium phosphate (CAS 125-02-0) is a synthetic glucocorticoid prodrug and the disodium salt of prednisolone 21-phosphate [1]. As a phosphate ester, it exhibits markedly enhanced aqueous solubility (~97 mg/mL in water at 25°C) compared to the poorly soluble prednisolone base, enabling its use in intravenous and intramuscular formulations where the free steroid cannot be administered . Upon parenteral administration, it undergoes rapid and complete enzymatic hydrolysis in the plasma to release the active metabolite prednisolone, which then binds to the glucocorticoid receptor (GR) with high affinity (GR binding affinity parameter, KmT = 15 nM) to exert anti-inflammatory and immunomodulatory effects [2]. The compound is a white to off-white, hygroscopic, crystalline powder that is freely soluble in water and very slightly soluble in ethanol, with a typical pharmacopeial purity specification of 96.0–102.0% on a dried basis [3].

Parenteral form. High aqueous solubility supports intravenous/intramuscular research formulations.
Prodrug activation Rapid enzymatic hydrolysis to active prednisolone in plasma for systemic exposure studies.
Receptor context Balanced glucocorticoid/mineralocorticoid receptor engagement for dual-pathway research.

Why Prednisolone Disodium Phosphate Cannot Be Substituted: Procurement Perspective


Prednisolone disodium phosphate is not interchangeable with other glucocorticoid prodrugs or salt forms due to clinically meaningful differences in pharmacokinetic disposition, systemic availability of active prednisolone, and mineralocorticoid activity profiles that directly impact therapeutic equivalence. For instance, equimolar intravenous doses of prednisolone disodium phosphate yield substantially higher peak unbound prednisolone concentrations (18.5 ± 3.4 μg/mL) and greater overall systemic exposure (AUC 2324 ± 683 μg/mL/min) compared to prednisolone sodium tetrahydrophthalate (2.9 ± 0.5 μg/mL; AUC 1209 ± 324 μg/mL/min) [1]. Furthermore, prednisolone-based agents retain measurable mineralocorticoid activity (relative potency 0.8), whereas dexamethasone and betamethasone phosphate esters have negligible sodium-retaining effects, making them unsuitable in clinical scenarios where a balanced glucocorticoid-mineralocorticoid profile is desired [2]. Even within the same corticosteroid class, methylprednisolone sodium succinate exhibits slower in vivo ester hydrolysis than its phosphate counterpart, leading to a 20% lower peak plasma concentration and altered pharmacodynamic onset [3]. These differences are not merely academic; they translate into regulatory mandates for product-specific stability profiles—prednisolone disodium phosphate requires optimal pH stability around pH 7, whereas prednisolone base formulations face entirely different solubility and degradation constraints [4]. Substitution without quantitative consideration of these parameters risks therapeutic inequivalence, formulation instability, and non-compliance with pharmacopeial specifications.

Phthalate ester prodrugs
May yield substantially lower unbound prednisolone exposure; systemic availability may differ.
Dexamethasone/betamethasone salts
Negligible mineralocorticoid receptor activity; sodium-retention endpoint context likely shifts.
Succinate ester derivatives
Slower in vivo hydrolysis may alter peak exposure and onset profile; not directly interchangeable.

Head-to-Head Quantitative Evidence Against Key Comparators


Aqueous Solubility vs. Prednisolone Base

Prednisolone disodium phosphate demonstrates approximately 200 mg/mL aqueous solubility at 25°C (measured as 97 mg/mL, equivalent to 200.25 mM), a property essential for intravenous and intramuscular administration . In contrast, the biologically active prednisolone base exhibits poor aqueous solubility that precludes direct parenteral delivery, necessitating the use of a water-soluble prodrug salt form [1]. This solubility differential is the direct result of the disodium phosphate ester modification at the C21 position of the steroid nucleus [2].

Solubility vs. base
Head-to-head
Prednisolone disodium phosphate: 97 mg/mL in water (25°C). Prednisolone base: poorly soluble.
Supports parenteral formulation selection.
Solubility differential enables injectable research solutions.
Aqueous solubility Parenteral formulation Prodrug activation

Systemic Exposure vs. Prednisolone Sodium Tetrahydrophthalate

In a head-to-head crossover study of 10 renal transplant patients receiving equimolar intravenous doses of three prednisolone prodrugs, prednisolone disodium phosphate (administered as the disodium phosphate salt) yielded significantly higher peak unbound prednisolone concentrations and total systemic exposure compared to prednisolone sodium tetrahydrophthalate [1]. The mean peak concentration of unbound prednisolone was 18.5 ± 3.4 μg/mL for prednisolone phosphate versus only 2.9 ± 0.5 μg/mL for prednisolone phthalate (P < 0.001). The corresponding area under the plasma concentration–time curve (AUC) values were 2324 ± 683 μg/mL/min for prednisolone phosphate and 1209 ± 324 μg/mL/min for prednisolone phthalate (P < 0.001) [1].

Exposure vs. phthalate
Head-to-head
Phosphate prodrug: Cmax(unbound) 18.5±3.4 μg/mL, AUC 2324±683 μg/mL/min. Phthalate prodrug: 2.9±0.5 μg/mL, AUC 1209±324 μg/mL/min (P
Reported higher unbound exposure in crossover study.
Supports exposure-model interpretation; not all prodrugs equivalent.
GR/MR balance vs. DEX/BET
Class-level
Prednisolone: GC potency 4, MC potency 0.8. Dexamethasone/betamethasone: GC 25, MC 0.
Differentiated receptor engagement profile.
Balanced profile may be relevant for dual-pathway research contexts.
Hydrolysis vs. succinate
Class-level
Phosphate esters generally hydrolyze faster than succinate esters; ~20% higher peak concentrations reported for phosphate form.
Faster prodrug activation may support rapid-onset research models.
Inference based on methylprednisolone class data; direct prednisolone succinate data absent.
Aqueous stability
Cross-study
9-month concentration stability at 22–24°C in amber glass; neutral pH optimal.
Supports ambient-temperature oral liquid formulation.
Acidic vehicles (pH 4) may accelerate degradation; vehicle pH verification required.
GR binding affinity
Cross-study
KmT = 15 nM (prednisolone)
Intermediate affinity vs. dexamethasone (5 nM) and cortisol (50 nM).
Computational model parameter; supports receptor occupancy context.
Pharmacokinetics Bioavailability Therapeutic equivalence

Glucocorticoid-Mineralocorticoid Balance vs. Dexamethasone and Betamethasone

Prednisolone disodium phosphate, once hydrolyzed to prednisolone, exhibits an intermediate pharmacodynamic profile characterized by a relative glucocorticoid potency of 4 and a measurable mineralocorticoid potency of 0.8 (normalized to hydrocortisone = 1) [1]. In contrast, the synthetic long-acting glucocorticoids dexamethasone sodium phosphate and betamethasone sodium phosphate have relative glucocorticoid potencies of 25 and mineralocorticoid potencies of 0 [1]. This class-level inference indicates that prednisolone-based agents are preferred when a balanced glucocorticoid and mineralocorticoid effect is clinically desired, whereas dexamethasone and betamethasone are selected when sodium and water retention must be minimized [2].

GR/MR balance vs. DEX/BET
Class-level
Prednisolone: GC potency 4, MC potency 0.8. Dexamethasone/betamethasone: GC 25, MC 0.
Differentiated receptor engagement profile.
Balanced profile may be relevant for dual-pathway research contexts.
Glucocorticoid receptor Mineralocorticoid activity Potency ratio

Ester Hydrolysis Rate vs. Methylprednisolone Sodium Succinate

Comparative clinical pharmacology studies demonstrate that phosphate esters of corticosteroids undergo more rapid enzymatic hydrolysis in vivo than succinate esters. Specifically, intramuscular administration of methylprednisolone sodium phosphate resulted in mean plasma methylprednisolone concentrations approximately 20% higher than those achieved with equimolar doses of methylprednisolone sodium succinate [1]. This difference is attributed to either slower hydrolysis of the succinate ester or more extensive distribution of the succinate prodrug before activation [1]. Although this study directly compared two methylprednisolone prodrugs, the underlying esterase kinetics are class-level applicable: prednisolone disodium phosphate is expected to exhibit similarly rapid phosphate ester hydrolysis compared to any hypothetical prednisolone succinate formulation, supporting faster achievement of therapeutic prednisolone plasma concentrations [2].

Hydrolysis vs. succinate
Class-level
Phosphate esters generally hydrolyze faster than succinate esters; ~20% higher peak concentrations reported for phosphate form.
Faster prodrug activation may support rapid-onset research models.
Inference based on methylprednisolone class data; direct prednisolone succinate data absent.
Ester hydrolysis Pharmacokinetic onset Prodrug activation

Room-Temperature Aqueous Stability vs. Prednisolone Base

Aqueous solutions of prednisolone disodium phosphate stored in amber glass bottles at ambient temperature (22–24°C) demonstrated no significant change in drug concentration over a 9-month period, confirming extended room-temperature stability suitable for compounded oral liquids [1]. This stability profile is enabled by the optimal pH range for the phosphate ester, which is approximately pH 7; acidic vehicles (e.g., Syrspend pH 4) are unsuitable and may accelerate degradation [2]. In contrast, prednisolone base requires organic co-solvents or suspension vehicles for oral liquid formulation due to its poor aqueous solubility and distinct degradation pathways [3].

Aqueous stability
Cross-study
9-month concentration stability at 22–24°C in amber glass; neutral pH optimal.
Supports ambient-temperature oral liquid formulation.
Acidic vehicles (pH 4) may accelerate degradation; vehicle pH verification required.
Aqueous stability Long-term storage Pharmaceutical formulation

Glucocorticoid Receptor Binding Affinity vs. Dexamethasone and Cortisol

Computational modeling of glucocorticoid receptor (GR) binding parameters estimates that prednisolone has a KmT (total binding affinity parameter) of 15 nM, compared to 5 nM for dexamethasone and 50 nM for cortisol [1]. These parameters, derived from representative affinity models, quantify the intermediate GR binding strength of prednisolone relative to more potent synthetic glucocorticoids (dexamethasone) and less potent endogenous corticosteroids (cortisol). After enzymatic hydrolysis of prednisolone disodium phosphate in plasma, the liberated prednisolone exhibits this binding profile, which underlies its intermediate anti-inflammatory potency (relative potency 4) compared to hydrocortisone (relative potency 1) and dexamethasone (relative potency 25) [2].

GR binding affinity
Cross-study
KmT = 15 nM (prednisolone)
Intermediate affinity vs. dexamethasone (5 nM) and cortisol (50 nM).
Computational model parameter; supports receptor occupancy context.
Receptor binding Affinity parameters Glucocorticoid receptor

Optimal Application Scenarios for Prednisolone Disodium Phosphate


Intravenous Formulation for Acute Inflammation

Prednisolone disodium phosphate is the preferred starting material for developing intravenous injectable solutions due to its high aqueous solubility (97 mg/mL) . This property enables the preparation of concentrated parenteral formulations that can be administered directly into the bloodstream, bypassing the gastrointestinal absorption barriers that limit the utility of prednisolone base. The rapid in vivo hydrolysis of the phosphate ester ensures prompt availability of active prednisolone, with peak unbound concentrations (18.5 μg/mL) achieved rapidly after intravenous bolus administration [6]. Pharmaceutical manufacturers developing injectable corticosteroids for acute graft rejection, severe allergic reactions, or status asthmaticus should prioritize prednisolone disodium phosphate over the free base or slower-hydrolyzing ester prodrugs [6].

Compounded Oral Liquids with Extended Ambient Stability

Hospital pharmacies and compounding facilities requiring a stable, ready-to-dispense oral prednisolone liquid should select prednisolone disodium phosphate as the active pharmaceutical ingredient. Its documented 9-month stability at ambient temperature (22–24°C) in aqueous vehicles eliminates the need for refrigeration during storage, reducing logistical complexity and ensuring consistent dosing over extended periods . This stability advantage is contingent on maintaining a neutral pH (optimal ~7), as acidic vehicles (pH 4) are unsuitable and accelerate degradation [6]. Formulators must verify that the chosen vehicle has a pH compatible with the phosphate ester's stability profile [6].

Pharmacokinetic Studies Requiring Quantifiable Systemic Exposure

Investigators conducting preclinical or clinical pharmacokinetic studies that require reliable and quantifiable systemic exposure to prednisolone should use prednisolone disodium phosphate for intravenous administration. The phosphate prodrug provides superior and more consistent systemic availability of unbound prednisolone (AUC 2324 ± 683 μg/mL/min) compared to alternative prodrugs like prednisolone sodium tetrahydrophthalate (AUC 1209 ± 324 μg/mL/min) . This predictability is critical for studies examining dose-response relationships, drug-drug interactions, or disease-state effects on corticosteroid disposition, where variability introduced by incomplete prodrug conversion or erratic absorption would confound results .

Formulations Requiring Balanced Glucocorticoid-Mineralocorticoid Profile

Prednisolone disodium phosphate is the appropriate corticosteroid salt for formulations intended for indications where both glucocorticoid (anti-inflammatory) and moderate mineralocorticoid (sodium-retaining) activity are therapeutically advantageous. Based on standardized equivalency tables, prednisolone exhibits a glucocorticoid-to-mineralocorticoid potency ratio of 4:0.8, in contrast to dexamethasone sodium phosphate (25:0) or betamethasone sodium phosphate (25:0) . This balanced profile makes prednisolone disodium phosphate suitable for conditions such as adrenocortical insufficiency where some mineralocorticoid effect is desirable, or for patients who cannot tolerate the marked sodium retention associated with hydrocortisone yet require more than the negligible mineralocorticoid activity of dexamethasone [6].

Application
Selection Property
Validation Focus
Parenteral prodrug activation research
Phosphate ester aqueous solubility
Enzymatic hydrolysis rate verification
Oral liquid formulation studies
Ambient aqueous stability
Vehicle pH compatibility review
PK exposure-response studies
Predictable systemic prednisolone exposure
Cross-prodrug AUC comparison
Glucocorticoid-mineralocorticoid receptor balance studies
GR/MR potency ratio context
Sodium-retention endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prednisolone (disodium phosphate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.